molecular formula C54H81N17O21S3  xH2SO4 B1151488 Demethylbleomycin A2 sulfate

Demethylbleomycin A2 sulfate

Cat. No.: B1151488
M. Wt: 1400.51 (Free base)
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethylbleomycin A2 sulfate is a derivative of bleomycin, a glycopeptide antitumor antibiotic complex originally isolated from Streptomyces verticillus . Bleomycin compounds are clinically used to treat cancers such as Hodgkin’s lymphoma, squamous cell carcinoma, and testicular cancer due to their ability to induce DNA strand breaks . This compound is structurally related to bleomycin A2 sulfate but lacks a methyl group, making it a demethylated analog. Its molecular formula is C₅₄H₈₁N₁₇O₂₁S₃, with a molecular weight of 1400.52 g/mol . It is classified as a technical-grade compound, requiring stringent handling protocols due to its suspected carcinogenicity .

Properties

Molecular Formula

C54H81N17O21S3 xH2SO4

Molecular Weight

1400.51 (Free base)

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

Demethylbleomycin A2 sulfate is an impurity (designated Impurity D) in bleomycin sulfate formulations, identified by its higher relative retention time (RRT: 1.5–2.5) compared to bleomycin A2 in HPLC-UV analysis .

Physicochemical Properties

Property This compound Bleomycin A2 Sulfate Bleomycin B2 Sulfate
Molecular Formula C₅₄H₈₁N₁₇O₂₁S₃ C₅₅H₈₃N₁₇O₂₁S₃* C₅₅H₈₄N₁₆O₂₁S₃*
Molecular Weight 1400.52 g/mol ~1400 g/mol (estimated) ~1400 g/mol (estimated)
Solubility in Water TBD (To Be Determined) High (e.g., >10 mg/mL) High (e.g., >10 mg/mL)
Chromatographic RRT 1.5–2.5 1.0 (reference) ~1.0–1.5 (estimated)

Note: Bleomycin A2/B2 sulfate structures are inferred from bleomycin’s known components .

Efficacy and Mechanism of Action

Bleomycins exert anticancer effects via metal-dependent oxidative cleavage of DNA. While bleomycin A2 and B2 are the primary active components (>90% of commercial formulations) , demethylbleomycin A2’s efficacy is less characterized.

Comparative Anticancer Activity

  • Bleomycin Sulfate : Effective at concentrations as low as 0.0005–0.05 µg/mL in certain assays, often combined with cisplatin or ifosfamide .
  • This compound: No direct potency data available, but its status as an impurity suggests lower therapeutic relevance compared to bleomycin A2/B2 .

Carcinogenicity and Handling

Compound Carcinogenicity Classification Key Safety Precautions
This compound Suspected carcinogen Use gloves, eye protection, and ventilation
Bleomycin Sulfate Known pulmonary toxicant Monitor for lung fibrosis and hypersensitivity

Toxicological Data Gaps

  • This compound: No acute toxicity, reproductive toxicity, or ecotoxicity data available .
  • Bleomycin Sulfate: Well-documented pulmonary toxicity but lacks carcinogenic classification in safety sheets .

Analytical and Regulatory Considerations

Chromatographic Analysis

  • Bleomycin A2/B2 : Resolved using HPLC-UV with >5 resolution and peak tailing ≤1.5 .
  • Demethylbleomycin A2 : Detected as an impurity with significant tailing, complicating quantification .

Regulatory Status

  • This compound: Not listed under international chemical regulations (e.g., Montreal Protocol, Stockholm Convention) .
  • Bleomycin Sulfate: Included in pharmacopeias (e.g., USP) with strict monographs for purity .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Demethylbleomycin A2 sulfate in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) are standard methods. These techniques distinguish Demethylbleomycin A2 from other Bleomycin analogs (e.g., Bleomycin A2, B2) based on retention times and mass-to-charge ratios. For example, UPLC-UV/MS can resolve impurities like Demethylbleomycin A2 at 0.5 mg/mL concentrations, ensuring batch consistency .

Q. How can researchers isolate this compound from Bleomycin mixtures?

  • Methodological Answer : Use ion-exchange chromatography or preparative HPLC to separate this compound from Bleomycin A2 and B2, which dominate the mixture (>90% by weight). Fractional crystallization in sulfate-containing buffers may enhance purity. Validate separation using spectroscopic and chromatographic profiles, referencing known standards .

Q. What are the key structural differences between this compound and Bleomycin A2?

  • Methodological Answer : Demethylbleomycin A2 lacks a methyl group on its terminal amine moiety compared to Bleomycin A2. Confirm structural differences via nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of a methyl proton signal at δ 2.8–3.2 ppm) and high-resolution mass spectrometry (HRMS) to detect mass shifts consistent with demethylation .

Advanced Research Questions

Q. How does the demethylation of Bleomycin A2 affect its DNA-binding affinity and antitumor efficacy?

  • Methodological Answer : Conduct comparative DNA footprinting assays and cytotoxicity studies (e.g., IC50 measurements in cancer cell lines). Demethylation may alter metal-ion coordination (e.g., Fe²⁺/O₂ complexation), reducing DNA strand-scission activity. Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., cell line variability, oxygen tension in vitro). Replicate experiments under standardized conditions, controlling for batch-to-batch variability in drug purity (verified via UPLC-UV/MS) and culture media composition .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics?

  • Methodological Answer : Use murine xenograft models with tumor-specific luciferase reporters to track drug distribution via bioluminescence imaging. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (measured by LC-MS/MS) with tumor regression rates. Adjust dosing schedules to account for rapid renal clearance, a known Bleomycin trait .

Q. What mechanisms underlie resistance to this compound in hypoxic tumor microenvironments?

  • Methodological Answer : Investigate hypoxia-inducible factor (HIF)-1α-mediated downregulation of drug transporters (e.g., CTR1) using siRNA knockdowns. Compare gene expression profiles (RNA-seq) in resistant vs. sensitive cell lines under normoxic and hypoxic conditions. Validate findings with functional assays like intracellular copper accumulation measurements .

Q. How do batch-to-batch variations in this compound impact experimental reproducibility?

  • Methodological Answer : Implement quality control (QC) protocols using UPLC-UV/MS to quantify impurities (e.g., Bleomycin A2, A5) in each batch. Establish acceptance criteria (e.g., ≥95% purity) and document chromatographic profiles in supplementary materials for cross-study comparisons .

Methodological Design Considerations

  • Data Validation : Always include internal standards (e.g., isotopically labeled Bleomycin analogs) in LC-MS workflows to correct for matrix effects .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthetic procedures, analytical validation, and raw data deposition in open-access repositories .
  • Conflict Mitigation : Address potential biases by pre-registering study protocols (e.g., ClinicalTrials.gov for preclinical trials) and disclosing funding sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.